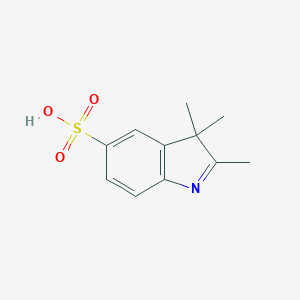

2,3,3-trimethyl-3H-indole-5-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

132557-73-4 |

|---|---|

Molecular Formula |

C17H28N2O3S |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N,N-diethylethanamine;2,3,3-trimethylindole-5-sulfonic acid |

InChI |

InChI=1S/C11H13NO3S.C6H15N/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;1-4-7(5-2)6-3/h4-6H,1-3H3,(H,13,14,15);4-6H2,1-3H3 |

InChI Key |

OEXSMDPSRPJDIB-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |

Canonical SMILES |

CCN(CC)CC.CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,3-trimethyl-3H-indole-5-sulfonic acid (CAS 132557-72-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,3-trimethyl-3H-indole-5-sulfonic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and biotechnology. Featuring a rigid indolenine core functionalized with a sulfonic acid group, this molecule exhibits aqueous solubility and serves as a crucial building block in the synthesis of complex chemical entities.[1] Its primary utility lies in its role as a key intermediate for creating water-soluble near-infrared fluorescent dyes and other labeling agents.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, its applications in research, and essential safety information.

Physicochemical Properties

The unique structural attributes of this compound dictate its chemical behavior and application potential. The presence of the sulfonic acid group (-SO₃H) is a key feature, imparting enhanced water solubility to the otherwise hydrophobic indole core.[1] This characteristic is highly advantageous for applications in biological systems.

| Property | Value | Source |

| CAS Number | 132557-72-3 | [4] |

| Molecular Formula | C₁₁H₁₃NO₃S | [5] |

| Molecular Weight | 239.29 g/mol | [1][5] |

| IUPAC Name | 2,3,3-trimethylindole-5-sulfonic acid | [5] |

| Appearance | Pink to purple solid/crystals | [2][6] |

| Solubility | Water soluble | [1] |

| Topological Polar Surface Area | 75.1 Ų | [1][5] |

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through the Fischer indole synthesis. This classic organic reaction involves the acid-catalyzed condensation of a hydrazine with a ketone.

Fischer Indole Synthesis Workflow

The synthesis proceeds by reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in the presence of an acid catalyst, typically acetic acid, under reflux conditions.[2][6]

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2][6]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 4-hydrazinobenzenesulfonic acid (1 g), and 3-methyl-2-butanone (1.67 mL).

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After 3 hours, cool the reaction mixture. As the solution cools, a pink or wine-colored solid will precipitate.[6]

-

Filtration: Collect the precipitated product by filtration.

-

Purification (Optional - Potassium Salt Formation): For certain applications, conversion to a salt is desirable.[2] The crude product can be dissolved in methanol and then precipitated by the addition of a saturated solution of potassium hydroxide in 2-propanol. The resulting potassium salt is then collected by filtration, washed with 2-propanol and diethyl ether, and dried under vacuum.[2]

Mechanistic Causality

The choice of acetic acid serves a dual purpose: it acts as both the solvent and the necessary acid catalyst to facilitate the key steps of the reaction. The reflux condition provides the activation energy required for the[5][5]-sigmatropic rearrangement, which is the rate-determining step of the Fischer indole synthesis. The subsequent cooling reduces the solubility of the product, allowing for its isolation via precipitation.

Key Applications and Research Insights

The unique combination of a reactive indolenine core and a solubilizing sulfonic acid group makes this compound a valuable intermediate, particularly in the field of bioconjugation and fluorescence labeling.

-

Intermediate for Cyanine Dyes: It is a foundational precursor for synthesizing water-soluble pentamethine indocyanine dyes, such as sulfo-Cy5.[2] These dyes are extensively used in fluorescence microscopy, flow cytometry, and in-vivo imaging due to their bright fluorescence in the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and reduced background autofluorescence.[1]

-

Bioconjugation: The potassium salt of the sulfonic acid can be further functionalized, allowing it to be coupled to a wide range of biomolecules, including peptides, proteins, and nucleic acids.[3] This enables the specific labeling of biological targets for detection and analysis.

-

Pharmaceutical Intermediate: The indole scaffold is a common motif in many pharmaceuticals. This compound is used as a starting material in the development of new therapeutic agents.[4]

Spectroscopic Analysis

Characterization of this compound is typically performed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. A representative spectrum in DMSO-d₆ shows characteristic peaks at: δ 7.78 (1H, s), 7.64 (d, 1H), 7.48 (d, 1H), 2.5 (s, 3H), and 1.37 (s, 6H).[6] These signals correspond to the aromatic protons, the C2-methyl group, and the gem-dimethyl groups at the C3 position, respectively.

-

Mass Spectrometry: Confirms the molecular weight of the compound.

-

Other Techniques: Suppliers may provide additional analytical data such as HPLC and LC-MS to verify purity.[7]

Safety and Handling

This compound is considered a hazardous chemical and should be handled with appropriate precautions in a laboratory setting.[8]

GHS Hazard Information

-

Pictogram: GHS07 (Irritant)[9]

-

Hazard Statements:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Ambient storage temperature is acceptable.[8][10]

In case of exposure, follow standard first-aid measures and seek medical advice. For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.[8][9][10]

References

-

Lage, S., et al. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Sciforum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). sodium 2,3,3-trimethyl-3H-indole-5-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. sciforum.net [sciforum.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 132557-72-3 [chemicalbook.com]

- 5. This compound | C11H13NO3S | CID 11149656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 132557-72-3|this compound| Ambeed [ambeed.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound | 132557-72-3 [sigmaaldrich.com]

- 10. This compound | 132557-72-3 [sigmaaldrich.com]

- 11. sodium 2,3,3-trimethyl-3H-indole-5-sulfonate | C11H12NNaO3S | CID 23666128 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-sulfo-2,3,3-trimethylindolenine chemical structure and molecular weight

This technical guide provides a comprehensive analysis of 5-sulfo-2,3,3-trimethylindolenine , a critical heterocyclic intermediate used primarily in the synthesis of water-soluble cyanine fluorophores (e.g., Cy3, Cy5, Cy7).

Structural Analysis, Synthesis, and Application in Fluorophore Design

Executive Summary

5-sulfo-2,3,3-trimethylindolenine (often handled as its potassium or sodium salt) is the foundational building block for sulfonated cyanine dyes. Its core structure—an indolenine ring substituted with a sulfonic acid group—confers high water solubility and reduced aggregation to the final dye conjugates. These properties are essential for biological labeling, where hydrophobic dyes often precipitate or alter the conformation of labeled biomolecules (DNA, proteins).

This guide details the physicochemical properties, a validated Fischer indole synthesis protocol, and the mechanistic pathway for its conversion into polymethine dyes.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a bicyclic indole core where the C3 position is gem-dimethylated, preventing aromatization of the pyrrole ring and fixing the double bond at the C2=N position. This "indolenine" (or 3H-indole) structure is reactive towards alkylating agents, enabling the formation of the quaternary ammonium salts required for cyanine dye synthesis.

2.1 Nomenclature and Identifiers[1][2][3]

| Property | Detail |

| IUPAC Name | 2,3,3-trimethyl-3H-indole-5-sulfonic acid |

| Common Name | 5-sulfo-2,3,3-trimethylindolenine |

| CAS Number (K+ Salt) | 184351-56-2 |

| CAS Number (Free Acid) | 132557-72-3 |

| Molecular Formula (K+ Salt) | |

| Molecular Weight (K+ Salt) | 277.38 g/mol |

| Molecular Weight (Free Acid) | 239.29 g/mol |

| Appearance | Pink to reddish-brown powder |

| Solubility | Highly soluble in water, methanol, DMSO |

2.2 Molecular Structure Diagram

The following diagram illustrates the connectivity of the potassium salt form, highlighting the resonance-stabilized sulfonate group which imparts negative charge and hydrophilicity.

Synthesis Protocol: Fischer Indole Cyclization

The most robust synthesis route utilizes the Fischer Indole Synthesis , condensing a sulfonated hydrazine with a ketone. This reaction is thermodynamically driven by the evolution of ammonia and the formation of the stable indole system.

3.1 Reaction Scheme

Reactants: 4-Hydrazinobenzenesulfonic acid + 3-Methyl-2-butanone (Isopropyl methyl ketone). Catalyst/Solvent: Glacial Acetic Acid.

3.2 Step-by-Step Experimental Methodology

Note: This protocol synthesizes the potassium salt form.

Materials:

-

4-Hydrazinobenzenesulfonic acid (10.0 g, 53 mmol)

-

3-Methyl-2-butanone (15.0 mL, ~140 mmol, excess)

-

Glacial Acetic Acid (30 mL)

-

Potassium Acetate (KOAc) (for salt formation)

-

Solvents: Ethyl acetate, Diethyl ether, Methanol.

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydrazinobenzenesulfonic acid (10 g) in glacial acetic acid (30 mL).

-

Addition: Add 3-methyl-2-butanone (15 mL) to the suspension. The ketone is used in excess to drive the equilibrium.

-

Reaction: Heat the mixture to reflux (approx. 110°C) with vigorous stirring.

-

Observation: The suspension will dissolve as the hydrazone forms, eventually turning into a dark reddish/brown solution.

-

Duration: Reflux for 3–4 hours. Monitor by TLC (Silica, MeOH:DCM 1:4) or disappearance of the hydrazine starting material.

-

-

Workup (Precipitation): Allow the reaction mixture to cool to room temperature. The product often precipitates as a pink/purple solid upon cooling.

-

If no precipitate forms: Add 50 mL of cold ethyl acetate or diethyl ether to induce precipitation.

-

-

Salt Conversion (Optional but recommended for stability): Dissolve the crude free acid in a minimum amount of hot methanol. Add a saturated solution of potassium acetate in methanol. Cool to 0°C to crystallize the potassium salt .

-

Purification: Filter the solid and wash copiously with ethyl acetate and diethyl ether to remove residual acetic acid and unreacted ketone.

-

Drying: Dry the solid under vacuum at 50°C for 6 hours.

Yield: Typical yields range from 70% to 85%.

Characterization & Quality Control

To ensure the material is suitable for downstream dye synthesis, verify the following parameters.

| Technique | Expected Data | Interpretation |

| 1H NMR (DMSO-d6) | Aromatic protons of the indole ring. | |

| Methyl group on the imine carbon (reactive). | ||

| Gem-dimethyl groups (singlet). | ||

| Mass Spectrometry | m/z = 238.05 (negative mode, [M-H]-) | Corresponds to the sulfonate anion. |

| HPLC | Purity > 95% (254 nm) | Essential to prevent side-products in Cy dye synthesis. |

Application: Synthesis of Water-Soluble Cyanine Dyes

The primary utility of 5-sulfo-2,3,3-trimethylindolenine is its conversion into cyanine dyes. This requires two phases: Quaternization (Activation) and Condensation .

5.1 Mechanism of Dye Formation

-

Quaternization: The nitrogen atom is alkylated (e.g., with ethyl iodide or butane sultone) to form a positively charged indolium salt. This makes the C2-methyl group highly acidic.

-

Condensation: The activated C2-methyl attacks a polymethine linker (like N,N'-diphenylformamidine for Cy3 or malonaldehyde dianil for Cy5).

5.2 Critical Considerations for Drug Development

-

Solubility: The presence of the sulfonate group at position 5 is non-negotiable for in vivo applications. Non-sulfonated analogs (from 2,3,3-trimethylindolenine) are highly hydrophobic and will cause antibody/protein precipitation.

-

Sterics: The gem-dimethyl groups at C3 prevent the formation of planar aggregates, preserving fluorescence quantum yield (QY).

-

Stability: The sulfonated indolenine is stable at room temperature but hygroscopic. Store under desiccant.

References

-

PubChem. (2025).[1][2] this compound potassium salt. National Library of Medicine. [Link]

-

Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. [Link]

Sources

Advanced Synthesis of Water-Soluble Indolenine Derivatives for Cyanine Dyes

Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Chemical Biologists, and Drug Development Scientists.

Executive Summary

Water-soluble cyanine dyes (Cy3, Cy5, Cy7) are the workhorses of modern fluorescence imaging, flow cytometry, and proteomic labeling. Their utility hinges on the indolenine core —specifically, sulfonated derivatives that prevent dye aggregation in aqueous media and minimize non-specific binding to cellular components.

This guide details the end-to-end synthesis of sulfonated indolenine precursors and their subsequent conversion into water-soluble cyanine dyes. Unlike generic protocols, this document focuses on the process chemistry required to scale these reactions while maintaining high regioselectivity and purity, specifically addressing the challenges of handling zwitterionic intermediates.

Part 1: Structural Fundamentals & Solubility Mechanisms

The hydrophobicity of the standard poly-methine chain and the aromatic indole rings drives cyanine dyes to aggregate (H-aggregates) in water, quenching fluorescence. To counteract this, solubility must be engineered directly into the heterocycle.

The Two-Tier Solubility Strategy

-

Core Sulfonation (Position 5): Introducing a sulfonate group at the 5-position of the benzene ring is the most robust method. It is electronically favorable and synthetically accessible via Fischer indole synthesis using p-hydrazinobenzenesulfonic acid.

-

N-Alkylation (The "Arm"): Quaternizing the indolenine nitrogen with a sulfopropyl group (via 1,3-propanesultone) creates a "bis-sulfo" moiety. This results in a net negative charge (at physiological pH) that creates a hydration shell around the dye, drastically reducing aggregation.

Comparison of Solubilizing Modifications

| Modification Strategy | Reagent | Charge Impact | Solubility | Aggregation Risk |

| 5-Sulfonation | p-Hydrazinobenzenesulfonic acid | -1 per ring | High | Low |

| N-Sulfopropyl | 1,3-Propanesultone | Net 0 (Zwitterion) | Very High | Very Low |

| N-Carboxypentyl | 6-Bromohexanoic acid | Net 0 (at acidic pH) | Moderate | Moderate |

| PEGylation | PEG-Tosylate | Neutral | High | Low (but bulky) |

Part 2: Synthesis of the Core Heterocycle

Target: Potassium 2,3,3-Trimethylindolenine-5-sulfonate

The synthesis begins with the Fischer Indole reaction. While many protocols suggest acetic acid as the solvent, acetic acid with potassium acetate is preferred to buffer the strong acidity of the sulfonic acid group, preventing degradation of the sensitive hydrazine intermediate.

Protocol 1: Fischer Indole Synthesis

Reagents:

-

p-Hydrazinobenzenesulfonic acid (1.0 eq)

-

3-Methyl-2-butanone (Isopropyl methyl ketone) (3.0 eq)

-

Acetic acid (Glacial) (Solvent volume)[1]

-

Potassium Acetate (KOAc) (1.0 eq)

Workflow:

-

Dissolution: Suspend p-hydrazinobenzenesulfonic acid and KOAc in glacial acetic acid. The addition of KOAc helps solubilize the zwitterionic hydrazine.

-

Condensation: Add 3-methyl-2-butanone. Heat the mixture to reflux (approx. 118°C) for 3–4 hours.

-

Workup: Cool the reaction to room temperature. The product, being a potassium salt, often precipitates directly or upon addition of a non-polar solvent like diethyl ether or acetone.

-

Purification: Filter the solid. Wash extensively with acetone to remove unreacted ketone and acetic acid. Recrystallize from methanol if necessary.

Validation:

-

H NMR (D

Part 3: Quaternization (The Solubilizing Step)

Target: 1-(3-Sulfopropyl)-2,3,3-trimethylindoleninium-5-sulfonate (Bis-sulfo Inner Salt)

This step converts the neutral indolenine into a permanently charged quaternary ammonium species. The reaction with 1,3-propanesultone is an S

Critical Safety Note: 1,3-Propanesultone is a potent alkylating agent and a carcinogen. Handle in a fume hood with double gloves.

Protocol 2: The "Melt" Method vs. Sulfolane

While solvent-free "melt" conditions are faster, they risk charring. The use of 1,2-dichlorobenzene or sulfolane provides better thermal control.

Workflow:

-

Setup: In a pressure tube or round-bottom flask, mix Potassium 2,3,3-trimethylindolenine-5-sulfonate (1.0 eq) with 1,3-propanesultone (1.2–1.5 eq).

-

Solvent: Add 1,2-dichlorobenzene (minimal volume to create a slurry).

-

Reaction: Heat to 120–140°C for 4–12 hours. The indolenine solid will gradually dissolve and react, often forming a gummy residue (the zwitterionic product) that separates from the non-polar solvent.

-

Precipitation (The Purification Trick):

-

Cool the mixture.

-

Decant the dichlorobenzene.

-

Wash the residue with ethyl acetate or acetone. The product is insoluble in these organics, while excess propanesultone is soluble.[6]

-

Triturate the gummy solid with boiling acetone until it turns into a fine powder.

-

-

Filtration: Collect the pinkish/white powder.

Self-Validating Checkpoint: The product should be soluble in water but insoluble in methanol/ethanol alone without heating. If it dissolves easily in acetone, the quaternization likely failed.

Part 4: Cyanine Dye Assembly

Synthesis of Sulfo-Cy3 and Sulfo-Cy5[7]

The condensation step links two indolenine units via a polymethine bridge.

Protocol 3: Sulfo-Cy3 Synthesis (Symmetric)

Reagents:

-

Quaternized Indolenine (from Part 3) (2.0 eq)

-

Triethyl orthoformate (1.5 eq) (The 1-carbon bridge source)

Workflow:

-

Dissolve the indolenine in dry pyridine.

-

Add triethyl orthoformate.[10]

-

Reflux (approx. 115°C) for 3 hours. The solution will turn deep red/magenta.

-

Precipitation: Cool and add 10 volumes of ethyl acetate. The crude dye precipitates.

Protocol 4: Sulfo-Cy5 Synthesis (Symmetric)

Reagents:

-

Quaternized Indolenine (2.0 eq)

-

Malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) (The 3-carbon bridge source)

-

Acetic Anhydride / Acetic Acid (1:1 mixture)

Workflow:

-

Mix reagents in the Ac

O/AcOH solvent system. -

Heat to 110°C for 2 hours. The solution turns deep blue.

-

Workup: The acetic anhydride acts as a dehydrating agent, driving the condensation. Precipitate the crude dye by adding diethyl ether.

Part 5: Visualization of Synthetic Logic

The following diagram illustrates the complete synthetic pathway from raw materials to the final cyanine dye, highlighting the critical branching points for solubility.

Caption: Synthetic flowchart for the production of water-soluble Sulfo-Cy3 and Sulfo-Cy5 dyes starting from p-hydrazinobenzenesulfonic acid.

Part 6: Purification & Characterization

Sulfonated dyes are highly polar, making silica gel chromatography ineffective (they stick irreversibly).

Purification Protocol: Reverse-Phase HPLC[8]

-

Column: C18 Preparative Column.

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) buffer, pH 7.0.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0% to 50% B over 30 minutes.

-

Note: The TEAA buffer is crucial. It ion-pairs with the sulfonate groups, improving peak shape and retention. Without it, the dyes elute in the void volume.

-

Characterization Metrics

-

UV-Vis Spectroscopy:

-

Sulfo-Cy3:

nm (Water). -

Sulfo-Cy5:

nm (Water).[11] -

Quality Check: The ratio of the shoulder peak (vibrational band) to the main peak should be low (<0.3). A high shoulder indicates H-aggregation.

-

-

Mass Spectrometry (ESI-):

-

Look for

or

-

References

-

Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry, 4(2), 105-111. Link

-

Beresniewicz, K., et al. (2024). "A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes." ACS Omega, 9(7), 8346–8356. Link

-

ChemicalBook. (n.d.). "Potassium 2,3,3-trimethylindolenine-5-sulfonate Product Properties." Link

-

Vector Laboratories. (n.d.). "Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate Datasheet." Link

-

Maji, M., et al. (2022). "Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols." The Journal of Organic Chemistry, 87(9), 5603–5616. Link

Sources

- 1. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 2. youtube.com [youtube.com]

- 3. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. iris.unito.it [iris.unito.it]

- 11. mdpi.com [mdpi.com]

difference between sulfonated and non-sulfonated indolenine precursors

Core Architecture of Cyanine Dye Synthesis & Application

Executive Summary

The indolenine moiety (2,3,3-trimethylindolenine) acts as the heterocyclic "engine" for the cyanine dye family (Cy3, Cy5, Cy7). The critical divergence in this chemical lineage is the introduction of a sulfonate group (

This modification is not merely a solubility tag; it fundamentally alters the thermodynamic behavior of the fluorophore in biological systems. While non-sulfonated precursors yield membrane-permeable, hydrophobic dyes suitable for intracellular targeting, sulfonated precursors generate highly water-soluble, membrane-impermeable fluorophores with superior quantum yields in aqueous buffers due to suppressed H-aggregation.

This guide details the structural, physicochemical, and practical differences between these two precursor classes, providing validated protocols for their selection and use.

Part 1: Structural & Synthetic Fundamentals

The synthesis of both precursors relies on the Fischer Indole Synthesis , but the starting materials dictate the final physicochemical identity.

Chemical Synthesis Pathways

The non-sulfonated precursor is synthesized from phenylhydrazine, whereas the sulfonated variant requires 4-hydrazinobenzenesulfonic acid. The presence of the electron-withdrawing sulfonate group requires harsher acidic conditions or specific catalysts to drive the sigmatropic rearrangement efficiently.

Caption: Divergent synthesis pathways via Fischer Indole cyclization. Path A yields the organic-soluble precursor; Path B yields the water-soluble sulfonate derivative.

The Electronic Impact

The sulfonate group at position 5 is an electron-withdrawing group (EWG) via induction, but its resonance effects on the indole nitrogen are minimal compared to substituents at position 3. Consequently, the spectral shift (absorption/emission

Part 2: Physicochemical Properties & Data Analysis

The choice of precursor dictates the aggregation state of the final dye. Cyanine dyes are planar and prone to stacking.

-

H-Aggregates (Non-Sulfonated): In aqueous media, hydrophobic forces drive non-sulfonated dyes to stack face-to-face (H-dimers). This allows non-radiative decay, drastically quenching fluorescence.

-

Repulsion (Sulfonated): The negative charge on the sulfonate groups creates electrostatic repulsion between dye molecules, preventing stacking and preserving high quantum yield in PBS/water.

Comparative Data Matrix

| Feature | Non-Sulfonated Precursor | Sulfonated Precursor |

| IUPAC Name | 2,3,3-Trimethylindolenine | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate |

| Solubility | Organic (DCM, MeOH, DMSO) | Aqueous (Water, PBS), MeOH |

| Membrane Permeability | High (Passive Diffusion) | Null (Impermeable) |

| Aggregation (Aqueous) | High (H-dimers form rapidly) | Low (Electrostatic repulsion) |

| Labeling Solvent | Requires organic co-solvent (DMF/DMSO) | 100% Aqueous Buffer |

| Non-Specific Binding | High (Sticks to hydrophobic pockets) | Low (Repelled by cell surfaces/proteins) |

| Primary Application | Intracellular organelles, Mitochondria | Cell surface receptors, Antibodies, Nucleic Acids |

Part 3: Biological Implications & Selection Logic

Bioconjugation Efficiency

-

Non-Sulfonated: When labeling proteins, you must dissolve the NHS-ester dye in an organic solvent (DMSO/DMF) before adding it to the protein buffer.[1][2][3] Risk: If the organic solvent concentration exceeds 5-10%, sensitive proteins (e.g., antibodies) may denature or precipitate.

-

Sulfonated: The dye dissolves directly in the conjugation buffer (e.g., Carbonate pH 8.5). This allows for "gentle" labeling of fragile proteins and eliminates the need for removing organic solvents later.

In Vivo Pharmacokinetics

Sulfonated dyes (e.g., Sulfo-Cy5) exhibit distinct clearance profiles. Due to their high solubility and negative charge, they are less likely to bind non-specifically to serum albumin, leading to faster renal clearance compared to the hepatobiliary clearance often seen with more hydrophobic, non-sulfonated variants.

Caption: Decision matrix for precursor selection based on biological target localization.

Part 4: Experimental Protocols

Protocol A: Solubility & Aggregation Validation (Self-Validating System)

Goal: Confirm the identity and quality of your precursor/dye before critical experiments.

-

Preparation: Prepare a 10 µM solution of your dye in (A) Methanol and (B) PBS (Phosphate Buffered Saline).

-

Spectroscopy: Measure Absorbance form 400nm to 800nm.

-

Validation Logic:

-

Sulfonated Dye: The spectra in Methanol and PBS should be nearly identical in shape (sharp main peak).

-

Non-Sulfonated Dye: The PBS spectrum will show a "shoulder" or a new peak blue-shifted (lower wavelength) relative to the monomer peak. This is the H-aggregate band .

-

If your "Sulfonated" dye shows a massive H-aggregate shoulder in PBS, the sulfonation synthesis failed or the purity is low.

-

Protocol B: NHS-Ester Labeling (Sulfonated vs. Non-Sulfonated)

Reagents:

-

Target Protein (1 mg/mL in 0.1M Sodium Bicarbonate, pH 8.3).

-

Anhydrous DMSO (for Non-Sulfonated only).

Workflow:

| Step | Sulfonated Protocol | Non-Sulfonated Protocol |

| 1. Dye Solubilization | Dissolve dye directly in DI water (10 mg/mL). | Dissolve dye in anhydrous DMSO (10 mg/mL). |

| 2. Mixing | Add dye solution to protein.[3] Final volume does not change significantly. | Add dye-DMSO to protein. Crucial: Keep DMSO < 10% of total volume. Vortex immediately to prevent local precipitation. |

| 3. Incubation | 1 hour @ RT (Dark). | 1 hour @ RT (Dark). |

| 4. Purification | Desalting column (Sephadex G-25) equilibrated with PBS. | Desalting column. Note: Hydrophobic dye may stick to the column resin; yield is often lower. |

References

-

Mujumdar, R. B., et al. (1993). "Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters."[6][7][8] Bioconjugate Chemistry, 4(2), 105-111.[6][7][8]

- Foundational text describing the synthesis and properties of Sulfo-Cy3 and Sulfo-Cy5.

-

Berlier, J. E., et al. (2003). "Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates." Journal of Histochemistry & Cytochemistry, 51(12), 1699-1712.

- Comparative analysis of photostability and brightness, highlighting the importance of sulfon

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

- The authoritative reference for NHS-ester chemistry and labeling protocols.

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 4. ibiantech.com [ibiantech.com]

- 5. interchim.fr [interchim.fr]

- 6. Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]

- 8. glenresearch.com [glenresearch.com]

solubility profile of 2,3,3-trimethyl-3H-indole-5-sulfonic acid in water vs organic solvents

[1][2][3][4]

Executive Summary

2,3,3-Trimethyl-3H-indole-5-sulfonic acid (CAS: 132557-73-4, often abbreviated as TMIS or 5-Sulfo-2,3,3-trimethylindolenine ) is a critical heterocyclic building block in the synthesis of water-soluble cyanine dyes (Cy3, Cy5, Cy7).[1][2][3] Unlike its lipophilic parent (2,3,3-trimethylindolenine), the introduction of the sulfonic acid group at the 5-position fundamentally inverts its solubility profile, rendering it highly hydrophilic.[1][2][4]

This guide provides a definitive analysis of its solubility behavior, distinguishing between the zwitterionic "free acid" and its commercial salt forms (Potassium/Sodium).[1][4][5] Understanding this distinction is the single most important factor in successful purification and downstream conjugation protocols.

Physicochemical Fundamentals

To predict solubility, we must first understand the ionization states.[1][2][4][5] The molecule contains two ionizable centers with opposing characteristics:

-

Sulfonic Acid (C5-SO₃H): Strong acid (

).[1][2][3][4][5] It exists as the anionic sulfonate ( -

Indolenine Nitrogen (N1): Weak base (

).[1][2][4][5] It can accept a proton to form the indoleninium cation.[1][4][5]

The "Solubility Switch" Mechanism

The solubility of TMIS is pH-dependent, governed by the equilibrium between its Zwitterionic and Anionic forms.[1][2][4][5]

| pH Condition | Dominant Species | Structure State | Net Charge | Solubility Characteristic |

| Acidic (pH < 6) | Zwitterion | 0 | Moderate Water Solubility (High Lattice Energy).[1][2][3][4][5] Insoluble in Organics.[1][2][4][5] | |

| Basic (pH > 7) | Anion | -1 | High Water Solubility .[1][2][3][4][5] Soluble in MeOH. | |

| Strong Acid (pH < 0) | Cation | +1 | Soluble (Protonated Sulfonic acid is rare outside conc.[1][3][4][5] acid).[1][2][4][5][6][7][8][9][10] |

Solubility Profile Analysis

Aqueous Solubility[1][2][3][4][5]

-

Salts (K+/Na+): The potassium salt (CAS 184351-56-2) is the most common commercial form.[1][2][3][4][5] It exhibits excellent solubility in water (>100 mg/mL) .[1][2][4][5] The ionic nature disrupts the crystal lattice effectively in aqueous media.[1][4][5]

-

Free Acid (Zwitterion): The zwitterionic form is less soluble than the salt forms due to strong intermolecular ionic interactions (Coulombic attraction between

and

Organic Solvent Solubility

The sulfonic acid group acts as a "solubility anchor," preventing dissolution in non-polar solvents.[2][4][5]

| Solvent Class | Representative Solvents | Solubility Rating | Application Note |

| Protics | Methanol, Ethanol | Moderate to High | High solubility in MeOH; decreases as chain length increases (EtOH < MeOH).[1][2][3][4][5] Used for recrystallization.[1][2][4][5] |

| Dipolar Aprotics | DMSO, DMF | High | Excellent solvents for reaction (e.g., quaternization with alkyl halides).[1][2][5] |

| Polar Aprotics | Acetonitrile, Acetone | Low | Often used as anti-solvents to precipitate the product from aqueous or methanolic solutions.[1][5] |

| Non-Polars | Chloroform, Toluene, Ether, Hexane | Insoluble | Used to wash away non-sulfonated impurities (starting materials).[1][2][5] |

Binary Systems (Precipitation Strategy)

The standard purification protocol relies on the Methanol/Isopropanol or Methanol/Ether system.[1][3][4][5]

Experimental Protocols

Protocol 1: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact solubility limits for your specific batch (salt vs. acid).[1][2][3][4][5]

Reagents: TMIS (Target Sample), HPLC Grade Water, 1M KOH, 1M HCl.[1][2]

-

Preparation: Weigh 100 mg of TMIS into a 2 mL Eppendorf tube.

-

Titration: Add solvent (Water or MeOH) in 100

L increments.[1][2][4][5] -

Agitation: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Endpoint: Visual clarity (no particulates).

-

Calculation:

. -

pH Validation (Crucial):

Protocol 2: Purification via Solubility Switching

A robust method to purify TMIS from non-sulfonated starting material (2,3,3-trimethylindolenine).[1][2][3]

-

Dissolution: Dissolve crude reaction mixture in minimal Methanol .

-

Filtration: Filter to remove inorganic salts (if any).[1][2][4][5]

-

Precipitation: Slowly add Diethyl Ether (ratio 1:5 MeOH:Ether) with vigorous stirring.

-

Wash: Filter the solid and wash with cold Acetone (removes trace water and organic residues).[1][2][4][5]

-

Drying: Vacuum dry at 40°C.

Visualization of Solubility & Synthesis Workflow

The following diagram illustrates the decision logic for solvent selection and the chemical transformations affecting solubility.

Caption: Workflow depicting the transformation of the lipophilic parent into the hydrophilic TMIS, highlighting the pH-dependent solubility switch used for purification.

Application Context: Cyanine Dye Synthesis

In the context of drug development and probe synthesis, TMIS is rarely the end product.[4][5] It is the water-solubilizing engine for cyanine dyes.[1][2][3][4][5]

-

Impact: When TMIS is quaternized (e.g., with alkyl halides to form the indolium salt), the solubility in water remains high due to the permanent positive charge on the Nitrogen and the negative charge on the Sulfonate.[2][4][5]

-

Design Rule: For in vivo imaging agents, at least two sulfonic acid groups (one on each indole unit of a Cy dye) are typically required to prevent aggregation and non-specific binding in serum.[1][2][5]

Troubleshooting Common Issues

| Issue | Cause | Solution |

| "Oiling Out" in MeOH | Water contamination or too rapid addition of anti-solvent.[1][2][3][4][5] | Use dry Methanol.[1][2][4][5] Add Ether dropwise.[1][2][4][5] Cool on ice. |

| Low Water Solubility | Sample is likely the Zwitterion (Acid) and pH is near isoelectric point.[1][2][4][5] | Add dilute KOH or NaOH to convert to the highly soluble salt form.[1][4][5] |

| Insoluble Particulates | Presence of inorganic salts ( | Dissolve in dry MeOH (salts are insoluble) and filter before precipitation.[1][4][5] |

References

-

PubChem. (2023).[1][2][4][5] this compound (Compound Summary). National Center for Biotechnology Information.[1][2][4][5] [Link][1][2][3][4][5]

-

Mujumdar, R. B., et al. (1993).[1][2][5] Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters.[1][2][4][5] Bioconjugate Chemistry, 4(2), 105-111.[1][2][4] (Seminal paper on sulfonated cyanine synthesis). [Link][1][2][3][4][5]

-

Fischer, A., & Vögtle, F. (1999).[1][2][5] Dendrimers: From Design to Application.[1][2][4][5] (Context on solubility parameters of indole derivatives).

Sources

- 1. 3H-Indole, 2,3,3-trimethyl- | C11H13N | CID 15427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,3,3-Trimethylindolenine 98 1640-39-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Ammonium 2,3,3-trimethyl-3H-indole-5-sulfonate | 1452310-41-6 [sigmaaldrich.com]

- 8. This compound | C11H13NO3S | CID 11149656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. 2,3,3-Trimethylindolenine | 1640-39-7 [chemicalbook.com]

key intermediates for synthesizing hydrophilic Cy3 and Cy5 fluorophores

This technical guide details the synthesis of hydrophilic Cyanine-3 (Cy3) and Cyanine-5 (Cy5) fluorophores, specifically focusing on the sulfonated derivatives (Sulfo-Cy3/Cy5).[1] These are the industry standard for biological applications due to their high water solubility, reduced aggregation (H-dimerization), and photostability in aqueous buffers.

Executive Summary

The synthesis of hydrophilic cyanine dyes relies on a "building block" approach. Unlike hydrophobic variants which use simple alkyl chains, hydrophilic Cy dyes require the introduction of sulfonate (

-

The Heterocyclic Core: Direct sulfonation of the indolenine ring (Position 5).

-

The N-Alkylation Chain: Use of sultones to create sulfonato-propyl/butyl chains.[1]

This guide focuses on the Sulfo-Cy series, as these are the requisite fluorophores for high-performance protein and nucleic acid labeling.[1]

Part 1: The Heterocyclic Foundation

The core of all hemicyanine dyes is the indolenine heterocycle. For hydrophilic applications, we must synthesize Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate .[1]

Mechanism & Rationale

The synthesis utilizes the Fischer Indole Synthesis .[2] We react a sulfonated hydrazine with a ketone.[3] The sulfonate group on the hydrazine is preserved, imparting intrinsic solubility to the core structure.

Protocol 1: Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

Reagents:

- -Hydrazinobenzenesulfonic acid (CAS: 98-71-5)[1][4]

-

3-Methyl-2-butanone (Isopropyl methyl ketone) (CAS: 563-80-4)[1]

-

Acetic Acid (Glacial)[5]

Workflow:

-

Dissolution: Suspend 1.0 eq of

-hydrazinobenzenesulfonic acid in glacial acetic acid. -

Addition: Add 3.0 eq of 3-methyl-2-butanone.

-

Cyclization: Heat the mixture to reflux (

) for 3–4 hours. The acid catalyzes the formation of the hydrazone, followed by a [3,3]-sigmatropic rearrangement and elimination of ammonia. -

Precipitation: Cool the mixture to room temperature. The product usually precipitates as a pink/red solid.

-

Workup: Filter the solid.[5] Wash with cold acetic acid followed by diethyl ether to remove residual solvent.

-

Conversion to Salt: Dissolve the crude sulfonic acid in minimal methanol and add a saturated solution of KOH in isopropanol to precipitate the potassium salt.

Key Insight: The potassium salt is preferred over the sodium salt for purification because it often crystallizes better from organic alcohols.

Part 2: Quaternization (Activation)

The indolenine nitrogen must be quaternized to render the ring electron-deficient, allowing for polymethine chain extension.

The "Double-Hydrophilic" Strategy

To maximize solubility, we do not use alkyl halides (e.g., ethyl iodide). Instead, we use sultones to add a second sulfonate group to the molecule.[6]

Protocol 2: Synthesis of 1-(3-Sulfopropyl)-2,3,3-trimethylindoleninium Betaine

Reagents:

-

Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate (from Part 1)[1]

-

1,3-Propanesultone (CAS: 1120-71-4) [DANGER: Potent Carcinogen] [1]

-

1,2-Dichlorobenzene (Solvent)[1]

Workflow:

-

Mix: Combine 1.0 eq of the sulfonated indole and 1.5 eq of 1,3-propanesultone in 1,2-dichlorobenzene.

-

Heat: Stir at

for 12 hours. The high boiling point solvent is necessary to drive the ring-opening of the sultone.[1] -

Isolation: Cool to room temperature. The product (a "betaine" or inner salt) will precipitate as a solid.

-

Purification: Decant the solvent. Triturate the solid with acetone or ethyl acetate to remove unreacted sultone. Filter and dry under vacuum.

Part 3: The Polymethine Linkers

The difference between Cy3 and Cy5 is the length of the conjugated carbon chain (methine bridge).

| Fluorophore | Chain Length | Linker Reagent | Excitation/Emission (Approx) |

| Cy3 | Trimethine (3 carbons) | N,N'-Diphenylformamidine | 550 nm / 570 nm |

| Cy5 | Pentamethine (5 carbons) | Malonaldehyde dianil HCl | 650 nm / 670 nm |

Protocol 3: Synthesis of the Linkers (If not purchased)

-

Cy3 Linker: N,N'-Diphenylformamidine is commercially available and stable.[1]

-

Cy5 Linker: Malonaldehyde dianil hydrochloride (CAS: 1497-49-0) is synthesized by reacting malonaldehyde bis(dimethyl acetal) with aniline in the presence of HCl.[1]

Part 4: Dye Assembly (Condensation)

This step couples two indolenine units with the linker. For symmetric dyes (homodimers), this is a one-pot reaction.[1][7] For asymmetric labeling reagents (e.g., NHS esters), a stepwise synthesis is required.

Protocol 4: Synthesis of Symmetric Sulfo-Cy5

Reagents:

-

1-(3-Sulfopropyl)-2,3,3-trimethylindoleninium betaine (2.0 eq)[1]

-

Malonaldehyde dianil hydrochloride (1.0 eq)

-

Potassium Acetate (Base)

Workflow:

-

Condensation: Dissolve the indolenium betaine and malonaldehyde dianil in acetic anhydride.

-

Activation: Add potassium acetate (2.5 eq). The base is critical to deprotonate the methyl group on the indolenine, forming the reactive enamine ("Fischer base").

-

Reflux: Heat to

for 1 hour. The solution will turn deep blue. -

Precipitation: Cool and pour the reaction mixture into excess ethyl acetate. The crude dye precipitates.

-

Purification (Critical): Sulfonated dyes are too polar for normal-phase silica .[1]

Part 5: Visualizing the Chemical Pathway

The following diagram illustrates the convergent synthesis of a hydrophilic Cy5 fluorophore.

Figure 1: Convergent synthesis workflow for hydrophilic Cy3/Cy5 dyes.[1] Yellow node indicates the heterocyclic core; Blue node indicates the activated intermediate; Green node indicates the final fluorophore.

Part 6: Troubleshooting & Quality Control[1]

Aggregation Check (UV-Vis)

Hydrophilic dyes should follow the Beer-Lambert law.[1]

-

Test: Measure absorbance at

in water. -

Failure Mode: A "shoulder" peak at a lower wavelength (blue-shifted) indicates H-aggregates (dimers).[1]

-

Solution: If aggregation occurs, the sulfonation was likely incomplete, or the counter-ion (potassium/sodium) needs to be exchanged.

Purification Challenges

-

Problem: Product smears on C18 HPLC.

-

Cause: The sulfonic acid groups are ionizing.

-

Solution: Use Triethylammonium acetate (TEAA) buffer (pH 7.0) in the mobile phase.[10] This forms an ion-pair, sharpening the peaks.[1]

Stability

-

Storage: Store lyophilized dyes at -20°C in the dark.

-

Solvent: Dissolve in water or anhydrous DMSO. Avoid alcohols for long-term storage as they can form esters with activated carboxylates (if present).[1]

References

-

Mujumdar, R. B., et al. (1993).[11] "Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. [Link] (The foundational text for sulfonated cyanine synthesis.)

-

Beresniewicz, K., et al. (2024). "A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes." The Journal of Organic Chemistry. [Link] (Modern optimization of purification and asymmetric synthesis.)

-

Toutchkine, A., et al. (2002). "Facile synthesis of thiol-reactive Cy3 and Cy5 derivatives with enhanced water solubility." Bioconjugate Chemistry. [Link] (Protocols for thiol-reactive variants.)

-

Kvach, M. V., et al. (2008).[7] "A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules." European Journal of Organic Chemistry. [Link] (Detailed spectral data and alternative purification methods.)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis of Substituted Cy5 Phosphoramidite Derivatives and Their Incorporation into Oligonucleotides Using Automated DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US3639420A - Process for the preparation of 2 3 3-trimethyl indolenines - Google Patents [patents.google.com]

- 4. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Cyanine Dye Purification Protocol [cmgm-new.stanford.edu]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Deep Dive: The Stabilizing Role of Sulfonic Acid Groups in Cyanine Fluorophores

Executive Summary

Cyanine dyes (e.g., Cy3, Cy5, Cy7) are ubiquitous in fluorescence microscopy and in vivo imaging due to their high extinction coefficients and tunable emission. However, their extended polymethine chains render them inherently hydrophobic, driving the formation of non-fluorescent H-aggregates in aqueous environments. This aggregation drastically reduces quantum yield and labeling efficiency.

This technical guide analyzes the physicochemical role of sulfonic acid (sulfonate) modification in preventing this phenomenon. By introducing negative charge and steric bulk, sulfonate groups impose an electrostatic barrier and a hydration shell that preserves the monomeric, fluorescent state of the dye. We present the mechanistic grounding, comparative data, and self-validating experimental protocols to quantify this effect.

The Physics of Aggregation: H- vs. J-Aggregates

To understand the solution, one must first understand the failure mode. Cyanine dyes possess planar, conjugated

The Kasha Exciton Theory

The stacking geometry dictates the optical shift:

-

H-Aggregates (Hypsochromic): Dyes stack face-to-face (sandwich). The transition dipoles align parallel. Interaction leads to a higher energy excited state, causing a blue shift in absorbance. Crucially, the transition to the ground state is forbidden, leading to fluorescence quenching .

-

J-Aggregates (Jelly/Bathochromic): Dyes stack head-to-tail (staircase). This lowers the energy gap, causing a red shift . While J-aggregates can be fluorescent, they are often undesirable in labeling because they alter the expected emission channel.

The Problem: Non-sulfonated cyanines in aqueous buffer predominantly form H-aggregates, rendering them "dark" and prone to precipitation on protein surfaces.

Mechanism of Action: The Sulfonate Shield

The introduction of sulfonic acid groups (

Electrostatic Repulsion (Coulombic Barrier)

At physiological pH (7.4), sulfonic acid groups (

-

Mechanism: The high density of negative charges creates a Coulombic repulsion force (

) between dye molecules. -

Result: This repulsion overcomes the weak Van der Waals forces promoting

-

Steric Hindrance & Solvation Shell

Sulfonate groups are highly hygroscopic. They recruit a dense shell of water molecules (hydration sphere) around the fluorophore.

-

Mechanism: This physical barrier of water prevents the planar aromatic rings of adjacent dye molecules from approaching close enough to stack.

-

Result: The dye remains in its monomeric state, preserving its high quantum yield and original spectral properties.

Visualization of the Mechanism

Figure 1: Mechanistic comparison of hydrophobic stacking in standard cyanines versus electrostatic stabilization in sulfonated variants.

Comparative Technical Analysis

The following table summarizes the functional differences critical for assay development.

| Feature | Standard Cyanine (e.g., Cy5) | Sulfonated Cyanine (e.g., Sulfo-Cy5) | Impact on Application |

| Solubility (Water) | Low (< 1 mM) | High (> 10 mM) | Sulfo-dyes do not require organic co-solvents (DMSO/DMF) that denature proteins. |

| Aggregation State | Forms H-aggregates in buffer | Predominantly Monomeric | H-aggregates quench signal; Monomers ensure brightness. |

| Quantum Yield (Aq) | Low (due to quenching) | High (Preserved) | Critical for low-abundance target detection. |

| Labeling Buffer | Requires 5-20% Organic Solvent | 100% Aqueous Buffer | Sulfo-dyes enable labeling of fragile proteins/antibodies. |

| Purification | Difficult (precipitates in dialysis) | Easy (remains soluble) | Unreacted Sulfo-dye is easily removed via Gel Filtration/Dialysis. |

Experimental Validation Protocols

As a scientist, you must validate the quality of your fluorophore before conjugation. Use these self-validating protocols.

Protocol A: UV-Vis Aggregation Assay (The "Shoulder" Test)

Purpose: To determine if a dye stock has aggregated. Principle: Monomeric cyanines have a sharp primary peak. Aggregates display a secondary "shoulder" peak (blue-shifted for H, red-shifted for J) and broadening.[1]

-

Preparation: Dilute the dye to 5 µM in two solvents:

-

Cuvette A (Control): Methanol (forces monomeric state).

-

Cuvette B (Test): PBS 1X (or your assay buffer).

-

-

Measurement: Scan absorbance from 400 nm to 800 nm.

-

Analysis: Calculate the ratio of the primary peak height (

) to the shoulder height (-

Pass Criteria: The spectral shape in PBS should essentially overlay the Methanol scan.

-

Fail Criteria: In PBS, the primary peak drops, and a blue-shifted shoulder (approx. 30-50 nm lower) appears/grows.

-

Protocol B: Aqueous Antibody Conjugation (NHS-Ester)

Purpose: To label a protein without inducing aggregation or denaturation.

-

Buffer Exchange: Exchange antibody into 50 mM Sodium Bicarbonate, pH 8.5 (amine-free).

-

Dye Solubilization: Dissolve Sulfo-Cy NHS ester in water (not DMSO). Note: Use immediately; NHS hydrolyzes rapidly in water.

-

Reaction: Add dye to protein at 10-20 molar excess. Incubate 1 hour at RT.

-

Purification: Pass through a Sephadex G-25 desalting column (equilibrated in PBS).

-

Validation: Measure Degree of Labeling (DOL).

(Where CF is the correction factor for dye absorbance at 280 nm).

Workflow Visualization

Figure 2: Optimized workflow for labeling with water-soluble sulfonated cyanines.

References

-

Randolph, J.B. "Cyanine Dyes - A personal perspective."[2] Glen Report 25.26, Glen Research. [Link]

- Mishra, A. et al. "Cyanines during the 1990s: A Review." Chemical Reviews, 2000.

- Berleur, F. et al. "J-Aggregates of Cyanine Dyes in Aqueous Solution.

Sources

A Technical Guide to High-Purity 5-Sulfo-Indolenine: From Sourcing to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of high-purity 5-sulfo-indolenine, a critical intermediate in the synthesis of various functional molecules. Moving beyond a simple datasheet, this document delves into the practical aspects of sourcing, purity assessment, and key applications, offering field-proven insights and detailed methodologies to empower researchers in their scientific endeavors.

Introduction to 5-Sulfo-Indolenine: A Versatile Building Block

5-Sulfo-indolenine, chemically known as 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is a sulfonated derivative of the indolenine heterocyclic core. The presence of the sulfonic acid group imparts unique properties, most notably increased water solubility, making it a valuable precursor in aqueous-phase reactions and for the synthesis of water-soluble final products. Its chemical structure features the characteristic indolenine ring system with three methyl groups at the 2 and 3 positions and a sulfonic acid group attached to the 5-position of the benzene ring. This compound is typically available as its sodium or potassium salt to enhance stability and ease of handling.

The primary utility of 5-sulfo-indolenine lies in its role as a key intermediate in the synthesis of cyanine dyes, which are extensively used as fluorescent labels in biomedical imaging and diagnostics.[1] Furthermore, the indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[2][3] Consequently, sulfonated indolenine derivatives are of significant interest in drug discovery and development, for instance, as precursors in the synthesis of triptan-class drugs used for treating migraines.[4][5][6][7]

Commercial Availability and Supplier Landscape

High-purity 5-sulfo-indolenine is commercially available from a range of chemical suppliers, typically as the sodium salt (CAS No: 132557-72-3) or potassium salt (CAS No: 184351-56-2).[8][9] The choice between the sodium and potassium salt often depends on the specific requirements of the subsequent synthetic steps, such as solubility in a particular solvent system.

Table 1: Prominent Suppliers of 5-Sulfo-Indolenine and its Salts

| Supplier | Product Name | CAS Number | Reported Purity |

| Alfa Chemistry | This compound | 132557-73-4 | Not specified |

| ChemicalBook | This compound | 132557-72-3 | 98% - 99% |

| MedchemExpress | 2,3,3-Trimethylindolenine-5-sulfonic acid potassium salt | 184351-56-2 | Not specified |

| PubChem | This compound | 11149656 (CID) | Not specified |

It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound. The CoA should provide details on the analytical methods used for quality control and the levels of any detected impurities.

Synthesis and Purification of High-Purity 5-Sulfo-Indolenine

The most common and industrially scalable method for the synthesis of 5-sulfo-indolenine is the Fischer indole synthesis .[10][11][12] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone.

The Fischer Indole Synthesis: A Step-by-Step Protocol

The synthesis of this compound is typically achieved by reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone in the presence of an acid catalyst.[13]

Diagram 1: Fischer Indole Synthesis of 5-Sulfo-Indolenine

Caption: The Fischer indole synthesis pathway for 5-sulfo-indolenine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzenesulfonic acid (1 equivalent).

-

Solvent and Reactant Addition: Add glacial acetic acid as the solvent. To this suspension, add 3-methyl-2-butanone (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. The solid product can be collected by filtration and washed with a cold solvent like ethanol or diethyl ether to remove unreacted starting materials and soluble impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[14]

Causality Behind Experimental Choices:

-

Acid Catalyst: The acid catalyst is essential for the protonation of the initially formed hydrazone, which then undergoes a[6][6]-sigmatropic rearrangement, a key step in the indole ring formation.[10] Acetic acid often serves as both the solvent and the catalyst. For less reactive substrates, a stronger acid like hydrochloric acid may be added.[15]

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the cyclization and subsequent elimination of ammonia to form the aromatic indole ring.

-

Recrystallization: This purification technique is effective for removing impurities with different solubility profiles from the desired product, leading to a significant increase in purity.[16]

Purification of Commercial 5-Sulfo-Indolenine

For commercially sourced 5-sulfo-indolenine, further purification may be necessary depending on the application's stringency.

Protocol for Recrystallization:

-

Dissolution: Dissolve the crude 5-sulfo-indolenine salt in a minimal amount of a hot solvent mixture, such as ethanol and water.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the mixture is heated for a short period. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Analytical Characterization

Ensuring the high purity of 5-sulfo-indolenine is paramount for its successful application. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of 5-sulfo-indolenine and detecting any related impurities.[17][18]

Table 2: Exemplar RP-HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

Diagram 2: HPLC Purity Analysis Workflow

Caption: A streamlined workflow for HPLC-based purity assessment.

Spectroscopic Identification and Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of 5-sulfo-indolenine.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole ring, as well as the methyl groups at the 2 and 3 positions. The integration of these signals should correspond to the number of protons in the molecule. A representative ¹H NMR spectrum for a similar indolenine derivative shows signals for aromatic protons in the range of 7.6-8.0 ppm and methyl protons as singlets around 1.5 ppm and 2.8 ppm.[14]

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[19] The fragmentation pattern in MS/MS can offer further structural insights.[20][21] For sulfonated aromatic compounds, a common fragmentation pathway involves the loss of SO₂.[22]

Applications in Research and Development

High-purity 5-sulfo-indolenine is a valuable starting material in several areas of research and development.

Synthesis of Cyanine Dyes for Biomedical Imaging

5-Sulfo-indolenine is a fundamental building block for water-soluble cyanine dyes, such as Cy5 derivatives. These dyes are widely used for labeling biomolecules like proteins and nucleic acids for fluorescence-based detection methods.

Protocol Outline for Cyanine Dye Synthesis:

-

Quaternization: The nitrogen of the 5-sulfo-indolenine is alkylated, for example, with an alkyl halide containing a reactive group for conjugation (e.g., a carboxylic acid).[23]

-

Condensation: The resulting quaternary salt is then condensed with a polymethine bridge precursor, such as malonaldehyde dianilide hydrochloride, in the presence of a base like pyridine and a dehydrating agent like acetic anhydride.

-

Purification: The final dye is typically purified using preparative HPLC.

Precursor in Drug Discovery and Development

The indole nucleus is a common motif in many pharmaceuticals.[24] Sulfonated indoles can serve as precursors for the synthesis of complex drug molecules. A notable example is the synthesis of Sumatriptan, a medication used to treat migraines, which involves intermediates derived from sulfonated indoles.[4][5][6][7] The synthesis often leverages the Fischer indole synthesis followed by further chemical modifications.[4][7]

Diagram 3: Role of 5-Sulfo-Indolenine in Drug Discovery

Caption: The pathway from 5-sulfo-indolenine to a potential API.

Storage and Stability

Proper storage of high-purity 5-sulfo-indolenine is essential to maintain its integrity. It is typically a stable solid but should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[25][26][27][28][29] For long-term storage, refrigeration may be recommended. Stability studies, often involving exposure to varying temperature, humidity, and light conditions, are crucial in a pharmaceutical development context to establish a re-test date or shelf life.[25][26][29]

Conclusion

High-purity 5-sulfo-indolenine is a versatile and valuable chemical intermediate with significant applications in both materials science and pharmaceutical development. A thorough understanding of its commercial availability, synthesis, purification, and analytical characterization is crucial for researchers and scientists. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, professionals in the field can confidently source, handle, and utilize this compound to advance their research and development objectives.

References

- Béla, P. (1999). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. ARKIVOC.

- Sanz, A., Carril, A. M. G., Matía, M. P., Novella, J. L., & Alvarez-Builla, J. (2007). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H-indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ARKIVOC, 2008(ii), 53-58.

-

ResearchGate. (2025). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Retrieved from [Link]

- Sudarshan Rao, K., et al. (2013). Cyclisation of indoles by using orthophosphoric acid in sumatriptan and rizatriptan. Journal of Chemical and Pharmaceutical Research, 5(8), 107-109.

-

Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]

- ACS Publications. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Journal of Organic Chemistry.

- Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2209-2213.

- NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Letters in Organic Chemistry.

- Research and Development Center of State Oil Company of Azerbaijan Republic. (2022). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Journal of the Turkish Chemical Society, Section A: Chemistry.

- Google Patents. (n.d.). US6114350A - Cyanine dyes and synthesis methods thereof.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Materials. Retrieved from [Link]

- Google Patents. (n.d.). WO2001034561A1 - Processes for the preparation of sumatriptan and related compounds.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- NIH. (2024). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. Journal of Organic Chemistry.

- Google Patents. (n.d.). WO2010004580A2 - Process for preparing indole derivatives.

- NIH. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs.

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

PharmaCores. (2026). Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time. Retrieved from [Link]

- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.

- Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling. Molbank, 2021(4), M1303.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

UAB. (2010). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.

-

SIELC. (n.d.). Separation of 2,3-Dioxo-5-indolinesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

ACS Publications. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link]

- Alruwaili, K. M. H., et al. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Authorea Preprints.

- NIH. (n.d.). Solid-phase methods for the synthesis of cyanine dyes. Tetrahedron Letters.

-

ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]

- NIH. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Folia Microbiologica.

-

SciSpace. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. Retrieved from [Link]

-

FDA. (2005). ASEAN Guideline on Stability Study of Drug Product. Retrieved from [Link]

- SciELO. (2020). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different hydrophilicities. Journal of the Chilean Chemical Society.

- Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 92, 343-348.

Sources

- 1. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]

- 3. Separation of 2,3-Dioxo-5-indolinesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. This compound | 132557-72-3 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. cetjournal.it [cetjournal.it]

- 19. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. uab.edu [uab.edu]

- 22. aaqr.org [aaqr.org]

- 23. US6114350A - Cyanine dyes and synthesis methods thereof - Google Patents [patents.google.com]

- 24. cruk.cam.ac.uk [cruk.cam.ac.uk]

- 25. Stability Studies of Pharmaceuticals: Ensuring Efficacy and Safety Over Time [pharmacores.com]

- 26. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. fda.gov.ph [fda.gov.ph]

Methodological & Application

Application Note: High-Purity Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonic Acid via Fischer Indolization

Executive Summary & Strategic Context

2,3,3-Trimethyl-3H-indole-5-sulfonic acid is the critical heterocyclic building block for synthesizing water-soluble cyanine dyes (Cy3, Cy5, Cy7). These fluorophores are indispensable in biological labeling, proteomics, and in vivo imaging due to their high extinction coefficients and reduced non-specific binding.

While the Fischer indole synthesis is a century-old reaction, the sulfonation of the precursor introduces unique solubility challenges. The sulfonic acid group (

This application note provides a field-validated protocol that prioritizes purity and scalability . Unlike generic textbook descriptions, this guide addresses the specific electronic effects of the electron-withdrawing sulfonate group and provides a self-validating workup strategy to minimize byproduct formation.

Mechanistic Rationale

The synthesis utilizes the Fischer Indole Synthesis , a cascade reaction involving condensation, rearrangement, and cyclization.[1][2][3]

Critical Mechanistic Insights:

-

Electronic Deactivation: The para-sulfonic acid group on the hydrazine withdraws electron density, potentially slowing the initial hydrazone formation. We compensate for this by using glacial acetic acid as both solvent and catalyst to drive the equilibrium.

-

The [3,3]-Sigmatropic Shift: This is the rate-determining step. The high boiling point of acetic acid (118°C) provides the necessary thermal energy to overcome the activation barrier for the weak N-N bond cleavage.

-

Ammonia Sequestration: The reaction releases

as a byproduct, which is immediately neutralized by the acetic acid solvent, preventing it from interfering with the acid-catalyzed cyclization.

Mechanism Visualization

The following diagram details the pathway from the hydrazone intermediate to the final indole core.[2][3]

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis for sulfonated precursors. The [3,3]-sigmatropic rearrangement is the key irreversible step.

Experimental Protocol

Materials & Equipment

Reagents:

-

4-Hydrazinobenzenesulfonic acid (CAS: 98-71-5): >97% purity. Note: Ensure this is not the hemihydrate or salt form unless calculations are adjusted.

-

3-Methyl-2-butanone (Methyl isopropyl ketone, MIPK) (CAS: 563-80-4): >98%. Used in slight excess.

-

Glacial Acetic Acid (AcOH): ACS Grade, anhydrous.

-

Potassium Acetate (KOAc) (Optional): For converting the free acid to the potassium salt.

Equipment:

-

Round-bottom flask (RBF) with a heavy-duty magnetic stir bar.

-

Reflux condenser with a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

-

Oil bath or heating mantle with temperature probe.

-

Vacuum filtration setup (Buchner funnel).

Reaction Workflow

Scale: Based on 10.0 g of Hydrazine starting material.

| Step | Action | Critical Parameter / Observation |

| 1. Setup | Charge a 250 mL RBF with 10.0 g (53.1 mmol) of 4-hydrazinobenzenesulfonic acid. | The solid will likely not dissolve initially. |

| 2. Solvent | Add 50 mL of Glacial Acetic Acid. | Stir to create a suspension. |

| 3. Addition | Add 17.0 mL (159 mmol, ~3 eq) of 3-methyl-2-butanone. | A large excess of ketone drives the reaction and prevents side reactions. |

| 4. Activation | Heat the mixture to Reflux (approx. 120°C) . | The suspension should clarify as the reaction proceeds and the product forms. |

| 5. Reaction | Maintain reflux for 3 to 4 hours . | Monitor by TLC (if possible) or simply observe the color change to a deep reddish/pink solution. |

| 6. Cooling | Remove heat and allow the flask to cool slowly to room temperature (25°C). | Critical: Slow cooling promotes the formation of larger, purer crystals. |

| 7. Precipitation | If precipitation is not immediate, cool further to 4°C in an ice bath. | The product (free acid) typically precipitates as a pink/wine-colored solid. |

| 8. Isolation | Filter the solid via vacuum filtration.[4] | Wash the cake with 2 x 20 mL cold acetic acid , then 2 x 20 mL diethyl ether to remove residual acid. |

| 9. Drying | Dry the solid under vacuum at 50°C for 6 hours. | Yield Expectation: 85-95% (approx. 11-12 g). |

Optional: Conversion to Potassium Salt

The "free acid" form is often hygroscopic and less stable than the potassium salt. For long-term storage or commercial applications, conversion is recommended.

-

Dissolve the isolated free acid in the minimum amount of hot methanol.

-

Add a saturated solution of Potassium Acetate (KOAc) in methanol dropwise until pH ~7.

-

Cool to precipitate the potassium salt (Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate).

-

Filter, wash with cold isopropanol, and dry.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and optional salt conversion.

Characterization & Quality Control

NMR Spectroscopy

The structure is confirmed by the disappearance of the hydrazine signals and the appearance of the gem-dimethyl groups.

-

Solvent: DMSO-d6

-

1H NMR Data (Typical):

-

1.37 ppm (s, 6H,

-

2.50 ppm (s, 3H,

- 7.48 ppm (d, 1H, Ar-H)

- 7.64 ppm (d, 1H, Ar-H)

- 7.78 ppm (s, 1H, Ar-H) – Proton ortho to sulfonate

-

1.37 ppm (s, 6H,

Troubleshooting Guide (Senior Scientist's Log)

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | Excess solvent or high solubility of zwitterion. | Concentrate the reaction mixture by rotary evaporation to 50% volume. Add diethyl ether to induce precipitation.[5] |

| Product is Sticky/Gummy | Impurities or residual ketone. | Triturate the gum with acetone or diethyl ether. Sonicate to break up aggregates into a powder. |

| Dark/Black Coloration | Oxidation or thermal decomposition. | Ensure inert atmosphere (optional but helpful) and do not exceed 125°C. Check purity of hydrazine precursor (oxidized hydrazine is dark). |